Aqueous Solubility: 6-Fold Enhancement Over Unsubstituted Succinic Acid and 25-Fold Over Dibromo Analog
2,3-Dichlorobutanedioic acid exhibits a measured water solubility of 500 g/L at 25°C, representing a 6.0-fold increase over succinic acid (83 g/L at 25°C) and a 25-fold increase over the structurally analogous 2,3-dibromosuccinic acid (20 g/L at 17°C) . This solubility enhancement is attributable to the polar C–Cl bonds increasing the compound's overall dipole moment and hydrogen-bonding capacity with water. For process chemists and formulators, this means that 2,3-dichlorobutanedioic acid can be employed at substantially higher concentrations in aqueous reaction media without co-solvent, reducing organic solvent usage and simplifying workup procedures.
| Evidence Dimension | Water solubility (g/L at ~25°C) |
|---|---|
| Target Compound Data | 500 g/L at 25°C |
| Comparator Or Baseline | Succinic acid: 83 g/L at 25°C; 2,3-Dibromosuccinic acid: 20 g/L at 17°C |
| Quantified Difference | 6.0× higher than succinic acid; 25× higher than 2,3-dibromosuccinic acid |
| Conditions | Measured in pure water; temperature as indicated |
Why This Matters
Higher aqueous solubility enables higher-concentration aqueous-phase reactions, reduces or eliminates organic co-solvent requirements, and simplifies downstream aqueous workup—directly lowering process cost and environmental footprint.
